molecular formula C12H14O B8570764 7-Methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one

7-Methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one

Cat. No. B8570764
M. Wt: 174.24 g/mol
InChI Key: ZNLXRJHYESJJKM-UHFFFAOYSA-N
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Patent
US06369110B1

Procedure details

5-Phenyl-3-methylpentanoic acid (0.10 g, 0.52 mmol) was added to polyphosphoric acid (7 g), and the resulting mixture was stirred at 70° C. for 1 hour. Water was added to the reaction mixture, followed by extraction with ethyl acetate, and the extract solution was washed with water, a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 0.07 g of 7-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.
Quantity
0.1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH:9]([CH3:14])[CH2:10][C:11]([OH:13])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>O>[CH3:14][CH:9]1[CH2:8][CH2:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[C:11](=[O:13])[CH2:10]1

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(CC(=O)O)C
Name
polyphosphoric acid
Quantity
7 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
the extract solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, and then dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1CC(C2=C(CC1)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.07 g
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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